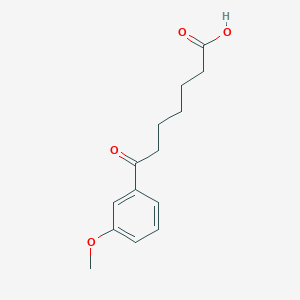

7-(3-Methoxyphenyl)-7-oxoheptanoic acid

Übersicht

Beschreibung

7-(3-Methoxyphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid chain with a methoxyphenyl group and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and heptanoic acid.

Condensation Reaction: The 3-methoxybenzaldehyde undergoes a condensation reaction with heptanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.

Oxidation: The intermediate product is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the ketone functional group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 7-(3-Methoxyphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 7-(3-Methoxyphenyl)-7-hydroxyheptanoic acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: 7-(3-Methoxyphenyl)-7-hydroxyheptanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Overview

7-(3-Methoxyphenyl)-7-oxoheptanoic acid is a compound characterized by a heptanoic acid chain with a methoxyphenyl group and a ketone functional group. Its unique structure allows it to participate in various chemical reactions and biological processes, making it valuable in multiple scientific fields.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile building block in organic synthesis.

Key Reactions:

- Oxidation: Can be further oxidized to form carboxylic acids.

- Reduction: The ketone group can be reduced to an alcohol, yielding 7-(3-Methoxyphenyl)-7-hydroxyheptanoic acid.

- Substitution: The methoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

The compound is under investigation for its potential biological activities , including anti-inflammatory and antimicrobial properties. Studies suggest that it may interact with specific molecular targets, influencing metabolic pathways and cellular processes.

Mechanism of Action:

- Binding to Enzymes: May inhibit or activate enzymes involved in metabolic pathways.

- Modulating Receptors: Interacts with cellular receptors to influence signal transduction.

- Altering Gene Expression: Affects the expression of genes related to inflammation and cell growth.

Medicine

Research is exploring the therapeutic effects of this compound in treating various diseases. Its unique chemical structure allows for potential applications in drug development, particularly in formulating compounds with specific biological activities.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in formulations requiring specific reactivity or stability.

Case Studies

While specific case studies directly involving this compound were not extensively found in the literature, its role as an intermediate and its potential biological activities have been documented in broader studies related to organic synthesis and pharmacological research.

Wirkmechanismus

The mechanism of action of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, or other biological processes.

Vergleich Mit ähnlichen Verbindungen

7-(4-Methoxyphenyl)-7-oxoheptanoic acid: Similar structure with a methoxy group at the para position.

7-(3-Hydroxyphenyl)-7-oxoheptanoic acid: Similar structure with a hydroxy group instead of a methoxy group.

7-(3-Methoxyphenyl)-7-hydroxyheptanoic acid: Similar structure with a hydroxy group instead of a ketone group.

Uniqueness: 7-(3-Methoxyphenyl)-7-oxoheptanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a methoxyphenyl group and a ketone functional group allows for diverse chemical modifications and applications in various fields.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 7-(3-Methoxyphenyl)-7-oxoheptanoic acid, and how are intermediates purified?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of 3-methoxybenzene using heptanoyl chloride derivatives (e.g., 7-chloro-7-oxoheptanoic acid) in the presence of Lewis acids like AlCl₃. The ketone group is introduced via acylation, followed by hydrolysis of intermediates to yield the carboxylic acid. Purification :

- Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates.

- Recrystallization from ethanol/water mixtures enhances final product purity .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxyphenyl protons (δ 6.7–7.3 ppm), ketone carbonyl (δ ~200–210 ppm in 13C), and carboxylic acid protons (broad peak ~δ 12 ppm).

- IR Spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹).

- X-ray crystallography (if crystalline): Resolves bond lengths and angles for definitive structural validation .

Advanced Research Questions

Q. How can researchers optimize the acylation step to improve yield in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Compare AlCl₃, FeCl₃, or ionic liquids for enhanced regioselectivity and reduced side reactions.

- Reaction Monitoring : Use in-situ IR or TLC to track ketone formation and adjust reaction time.

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) improve electrophilic acylation efficiency.

- Workflow : Catalyst recycling via aqueous extraction reduces costs .

Q. What strategies resolve discrepancies in NMR data due to rotational isomers in this compound?

- Methodological Answer :

- Variable Temperature NMR : Conduct experiments at 25°C to −40°C to slow conformational exchange and resolve overlapping peaks.

- 2D NMR Techniques : Use COSY and NOESY to correlate proton environments and identify spatial proximity of substituents.

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data, resolving ambiguities .

Q. How can researchers analyze byproducts formed during the synthesis of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identifies molecular formulas of impurities (e.g., over-oxidation products or incomplete acylation).

- HPLC-MS : Separates and quantifies byproducts using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid).

- Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) traces protonation pathways to elucidate side-reaction mechanisms .

Q. Experimental Design & Data Analysis

Q. What experimental controls are critical for reproducibility in kinetic studies of this compound reactions?

- Methodological Answer :

- Blank Reactions : Exclude substrates to confirm catalyst activity.

- Internal Standards : Use deuterated analogs (e.g., D₄-acetic acid) for NMR quantification.

- Temperature Calibration : Ensure consistency (±0.1°C) using thermocouples in reflux setups.

- Statistical Replicates : Triplicate runs with error bars to assess variability .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Dose-Response Curves : Measure IC₅₀ values using serial dilutions (1 nM–100 μM) and spectrophotometric assays (e.g., NADH depletion for dehydrogenases).

- Negative Controls : Include known inhibitors (e.g., malonic acid for succinate dehydrogenase) to benchmark activity.

- Crystallographic Docking : Molecular docking (AutoDock Vina) predicts binding modes to active sites, validated by mutagenesis studies .

Q. Data Contradiction & Troubleshooting

Q. How to address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Screening : Use shake-flask method (HPLC quantification) in water, DMSO, ethanol, and hexane.

- pH-Dependent Studies : Adjust pH (2–12) to assess ionization effects on solubility.

- Co-solvency Approach : Blend solvents (e.g., ethanol/water 70:30) to enhance dissolution for biological assays .

Q. What causes variability in melting point measurements for this compound, and how is it resolved?

- Methodological Answer :

- Purification Check : Repeat recrystallization (ethanol/water) to remove residual solvents or impurities.

- Differential Scanning Calorimetry (DSC) : Measures phase transitions with ±0.5°C accuracy.

- Polymorphism Screening : Use X-ray powder diffraction (XRPD) to detect crystalline forms affecting melting behavior .

Q. Methodological Innovations

Q. Can flow chemistry improve the scalability of this compound synthesis?

- Methodological Answer :

- Continuous Flow Setup : React 3-methoxyphenylmagnesium bromide with 7-oxoheptanoyl chloride in a microreactor (residence time 2–5 min).

- Advantages : Enhanced heat transfer, reduced side reactions, and higher throughput compared to batch methods.

- Monitoring : In-line FTIR or UV-Vis detects intermediates for real-time optimization .

Eigenschaften

IUPAC Name |

7-(3-methoxyphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-18-12-7-5-6-11(10-12)13(15)8-3-2-4-9-14(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGAEXVSIVDMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645298 | |

| Record name | 7-(3-Methoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-60-1 | |

| Record name | 3-Methoxy-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3-Methoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.